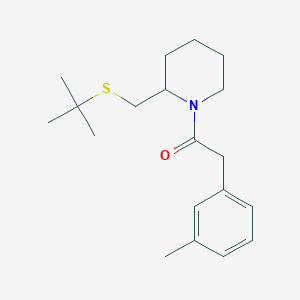

3-bromo-1-methyl-1H-indole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-bromo-1-methyl-1H-indole-2-carbaldehyde” is a chemical compound . Unfortunately, there is not much specific information available about this compound.

Molecular Structure Analysis

The molecular formula of “this compound” is C9H6BrNO . Its average mass is 224.054 Da and its monoisotopic mass is 222.963272 Da .科学的研究の応用

Crystal Structure and Intermolecular Interactions

A study by Barakat et al. (2017) explored the crystal structure of a compound derived from a similar molecule, 5-bromo-1H-indole-3-carbaldehyde. They examined its intermolecular interactions using Hirshfeld surface analysis and characterized the compound using spectroscopic and thermal tools. This research demonstrates the potential of such compounds in understanding molecular structures and interactions (Barakat et al., 2017).

Molecular Synthesis

Research by Ali et al. (2005) involved the synthesis of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone. Their work highlights the significance of these compounds in the development of new molecular structures, potentially useful in various fields of chemistry (Ali, Halim, & Ng, 2005).

Preparation of Dibromo-Indolones

Parrick et al. (1989) described the formation of 3,3-dibromo-1,3-dihydroindol-2-ones, precursors of Indole-2,3-diones, by reacting 3-bromoindoles with N-bromosuccinimide. This research is pivotal for understanding the chemical pathways and synthetic methods for producing complex organic compounds (Parrick, Yahya, Ijaz, & Yizun, 1989).

Indole Alkaloids in Marine Sponges

McKay et al. (2002) isolated bisindole alkaloids, including 6-bromoindole-3-carbaldehyde, from the marine sponge Smenospongia sp. This study contributes to the understanding of natural sources and biological activities of bromoindole derivatives (McKay, Carroll, Quinn, & Hooper, 2002).

Antibacterial Activities of Indole Derivatives

Carrasco et al. (2020) synthesized and characterized indole-3-carbaldehyde semicarbazone derivatives, including a bromoindole variant, and tested their antibacterial activities. This research is significant for the development of new antibacterial agents (Carrasco et al., 2020).

Green Synthesis Methods

Madan (2020) discussed the green synthesis of knoevenagel condensed products of indole-3-carbaledehydes, focusing on environmentally friendly and efficient methods. Such studies are essential for sustainable chemical production (Madan, 2020).

Carbazoles and Indoles Synthesis

Guo et al. (2020) developed a Cu-catalyzed benzannulation method for synthesizing various carbazoles and indoles, including those derived from indole-3-carbaldehydes. This research highlights advanced synthesis techniques for complex organic molecules (Guo, Han, Wang, Lei, Zhang, & Xu, 2020).

将来の方向性

作用機序

Target of Action

3-Bromo-1-methyl-1H-indole-2-carbaldehyde, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The specific interactions of this compound with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

特性

IUPAC Name |

3-bromo-1-methylindole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-12-8-5-3-2-4-7(8)10(11)9(12)6-13/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLPNQFLFWXQRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2746316.png)

![4-chloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2746319.png)

![3-Pyridin-2-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2746330.png)

![N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2746331.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2746334.png)